BenchChemオンラインストアへようこそ!

6-Nitrodopamine-d4

LC-MS/MS internal standard matrix effect correction

6-Nitrodopamine-d4 is the deuterium‑labeled analogue of the endogenous nitrocatecholamine 6‑nitrodopamine (6‑ND), carrying four deuterium atoms on the aminoethyl side chain (C₈H₆D₄N₂O₄; MW 202.2 g·mol⁻¹). It is employed primarily as a stable‑isotope internal standard (IS) for the isotope‑dilution liquid chromatography–tandem mass spectrometry (LC‑MS/MS) determination of 6‑ND in biological matrices.

Molecular Formula C₈H₆D₄N₂O₄
Molecular Weight 202.2
Cat. No. B1151311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrodopamine-d4
Synonyms4-(2-Aminoethyl-d4)-5-nitropyrocatechol;  4-(2-Aminoethyl-d4)-5-nitro-1,2-benzenediol;  4-(2-Aminoethyl-d4)-5-nitrobenzene-1,2-diol
Molecular FormulaC₈H₆D₄N₂O₄
Molecular Weight202.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 6-Nitrodopamine-d4 for LC‑MS/MS Quantitation: A Deuterated Internal Standard Overview


6-Nitrodopamine-d4 is the deuterium‑labeled analogue of the endogenous nitrocatecholamine 6‑nitrodopamine (6‑ND), carrying four deuterium atoms on the aminoethyl side chain (C₈H₆D₄N₂O₄; MW 202.2 g·mol⁻¹). It is employed primarily as a stable‑isotope internal standard (IS) for the isotope‑dilution liquid chromatography–tandem mass spectrometry (LC‑MS/MS) determination of 6‑ND in biological matrices [1]. Because 6‑ND itself acts as a highly potent, selective dopamine D₂‑like receptor antagonist and as an endothelium‑derived positive chronotrope/inotrope, accurate quantification of this extremely low‑abundance catecholamine is essential; 6‑nitrodopamine-d4 is co‑eluting and chemically identical to the analyte, thereby correcting for ion‑suppression or enhancement effects that are unavoidable with non‑isotopic IS options [2].

Why 6‑Nitrodopamine‑d4 Cannot Be Substituted by Unlabeled 6‑Nitrodopamine or Other Deuterated Standards in Quantitative Bioanalysis


Substituting 6‑nitrodopamine‑d4 with the unlabeled compound or with a structurally distinct deuterated internal standard (e.g., dopamine‑d3 or adrenaline‑d6) fails to meet the analytical performance requirements of modern LC‑MS/MS assays for 6‑ND. Unlabeled 6‑nitrodopamine cannot serve as an IS because it is the target analyte; any endogenous release from the sample would bias the calibration, while a non‑co‑eluting IS fails to track matrix effects, yielding inaccurate corrections [1]. Co‑elution and near‑identical ionization efficiency are obligatory for reliable quantification in complex biological matrices such as Krebs‑Henseleit solution, plasma, or tissue homogenates; 6‑nitrodopamine‑d4 uniquely satisfies these criteria because its physiochemical properties are virtually identical to those of the analyte [2].

Quantitative Differentiation Evidence for 6‑Nitrodopamine‑d4: Head‑to‑Head and Cross‑Study Comparisons


Isotopic Internal Standard Accuracy: Co‑Elution and Matrix‑Effect Correction Superior to Non‑Isotopic or Non‑Co‑Eluting IS Options

In the validated LC‑MS/MS method of Quirino Júnior et al. (2023), 6‑nitrodopamine‑d4 was employed as the internal standard for the simultaneous determination of 6‑nitrodopa, 6‑nitrodopamine, 6‑nitroadrenaline and 6‑cyanodopamine in Krebs‑Henseleit solution. The assay achieved linearity from 0.1 to 20 ng·mL⁻¹ (R² > 0.99). Use of the deuterated analogue corrected for ion‑suppression/enhancement that co‑eluting matrix components impose on the analyte signal; such correction is not attainable with a non‑isotopic IS or a deuterated IS that elutes at a different retention time [1]. The same strategy has been reproduced in human plasma assays for patients with chronic kidney disease, where 6‑nitrodopamine‑d4 enabled precise quantification of endogenous 6‑ND down to sub‑ng·mL⁻¹ levels [2].

LC-MS/MS internal standard matrix effect correction isotope dilution mass spectrometry

Chronotropic Potency: 6‑ND is 100‑Fold More Potent Than Noradrenaline and 10 000‑Fold More Potent Than Dopamine in Rat Isolated Atria

In the rat isolated right atrium, 6‑nitrodopamine (the unlabeled analyte for which 6‑nitrodopamine‑d4 serves as the IS) produced a positive chronotropic effect at concentrations 100‑fold lower than noradrenaline and adrenaline, and 10 000‑fold lower than dopamine. Co‑incubation of 0.01 pM 6‑ND with 1 pM of dopamine, noradrenaline or adrenaline significantly increased atrial rate, whereas each catecholamine alone at those concentrations had no effect [1]. In a separate in‑vivo study, the positive chronotropic effect of 6‑ND was abolished by chronic L‑NAME treatment, confirming the dependence on nitric oxide synthase activity [2].

positive chronotrope atrial frequency catecholamine potency β1‑adrenoceptor

Inotropic Potency: 6‑ND is 1000‑Fold More Potent Than Dopamine and Noradrenaline in Isolated Rat Heart

In the Langendorff‑perfused rat heart, a 0.01 pmol bolus of 6‑ND significantly increased left ventricular developed pressure (LVDP) and dP/dtmax; to achieve equivalent inotropic responses, 10 pmol of dopamine or noradrenaline (1000‑fold higher dose) was required, and 100 pmol of adrenaline was needed (10 000‑fold higher) [1]. Critically, atenolol (10 nM) abolished the inotropic response to 6‑ND at doses that did not affect the responses to dopamine (10 nmol), noradrenaline (10 nmol), or adrenaline (100 nmol), demonstrating that 6‑ND acts through a distinct, β₁‑adrenoceptor‑dependent pathway [2].

positive inotrope left ventricular developed pressure Langendorff heart atenolol selectivity

Dopamine D₂‑Like Receptor Selectivity: 6‑ND Antagonizes Dopamine‑Mediated Contractions Without Affecting Noradrenaline or Adrenaline

In human umbilical cord vessels (HUCV), 6‑ND (10 µM) caused a rightward parallel shift of the concentration–response curve to dopamine, yielding apparent pA₂ values of 5.96 (artery) and 5.72 (vein), characteristic of competitive antagonism. In contrast, the same concentration of 6‑ND had no effect on contractions elicited by noradrenaline or adrenaline [1]. Similarly, the selective D₂‑like agonist sumanirole was inhibited by 6‑ND in a concentration‑dependent manner, whereas the D₁‑like antagonist SCH‑23390 did not affect 6‑ND‑induced relaxations. These data support a “truly selective” dopamine D₂‑like antagonist profile that is not shared by the classical catecholamines or by widely used antipsychotic D₂ antagonists such as haloperidol, which exhibit broader receptor occupancy [2].

dopamine D2 antagonist vascular reactivity Schild analysis cGMP‑independent relaxation

Bladder Relaxation Potency: 6‑ND is 10‑Fold More Potent Than Noradrenaline in Mouse Urinary Bladder

In carbachol‑pre‑contracted mouse isolated urinary bladders, 6‑ND induced concentration‑dependent relaxations with a pEC₅₀ of 8.04 ± 0.86 (≈ 9.1 nM). Under identical conditions, noradrenaline was approximately 10‑fold less potent. Moreover, 6‑ND release from the bladder was significantly reduced in nNOS⁻/⁻ mice and abolished in triple NOS⁻/⁻ (n/i/eNOS⁻/⁻) animals, whereas noradrenaline release was unaffected by NOS deletion [1]. Tetrodotoxin reduced 6‑ND release in wild‑type but not nNOS⁻/⁻ bladders, confirming a neurogenic, NOS‑dependent source. The bladder hyperreactivity observed in NOS‑knockout animals was reversed by co‑incubation with a wild‑type mucosal layer, further establishing 6‑ND as the principal endogenous relaxant [2].

urinary bladder relaxation pEC50 NOS knockout nitrergic neurotransmission

MAO‑A/MAO‑B Inhibition Profile: 6‑ND Shows Modest MAO‑B Inhibition (<40% at 10 µM), Distinct from 6‑Nitrodopa and 6‑Cyanodopamine

In a cell‑free monoamine oxidase (MAO) activity assay, 6‑ND (1 mM) inhibited MAO‑A by less than 30%, whereas at a 100‑fold lower concentration (10 µM) it inhibited MAO‑B by nearly 40%. In the same assay, the related nitrocatecholamines 6‑nitrodopa (6‑NDOPA) and 6‑cyanodopamine (6‑CYANO) at 1 mM each inhibited both MAO‑A and MAO‑B by approximately 40%, and adrenaline inhibited MAO‑A by less than 20% at 100 µM [1]. Thus, 6‑ND exhibits a distinct inhibition fingerprint (preferential MAO‑B > MAO‑A) relative to its in‑class analogues, suggesting that its endogenous half‑life may be regulated differently from the other nitrocatecholamines [2].

monoamine oxidase metabolic stability nitrocatecholamine selectivity MAO‑A MAO‑B

Optimal Application Scenarios for 6‑Nitrodopamine‑d4 in Academic and Pharmaceutical Research


Quantitative Determination of Endogenous 6‑Nitrodopamine Release from Isolated Tissue Preparations (Organ Bath Bioassay Support)

In any experiment measuring basal or stimulated release of 6‑ND from isolated blood vessels, cardiac chambers, vas deferens, corpus cavernosum, or urinary bladder, 6‑nitrodopamine‑d4 must be added as the IS prior to SPE and LC‑MS/MS analysis to achieve the 0.1–20 ng·mL⁻¹ validated linear range reported by Quirino Júnior et al. (2023) [1]. Without this specific deuterated IS, matrix effects from Krebs‑Henseleit salts and tissue‑derived interferences produce >50% bias, rendering release data unreliable.

Human Plasma Nitrocatecholamine Profiling in Chronic Kidney Disease and Cardiovascular Cohorts

The validated LC‑MS/MS method for human plasma that employs 6‑nitrodopamine‑d4 simultaneously quantifies 6‑ND, 6‑cyanodopamine, 6‑nitrodopa, 6‑nitroadrenaline and 6‑bromodopamine [2]. Clinical laboratories seeking to investigate the role of nitrocatecholamines as biomarkers of endothelial dysfunction or renal disease progression require this specific IS to meet the precision and accuracy standards of FDA/EMA bioanalytical guidelines.

Cardiac Pharmacology: Differentiating β₁‑Adrenoceptor Blockade by Atenolol of 6‑ND vs. Classical Catecholamines

In Langendorff‑perfused heart or isolated atria protocols, atenolol (10–100 nM) selectively blocks the chronotropic and inotropic effects of 6‑ND while sparing dopamine and noradrenaline at equivalent functional doses [3]. Quantifying 6‑ND release with 6‑nitrodopamine‑d4 allows researchers to dissect the contribution of this novel catecholamine to the overall β‑blocker pharmacology and to stratify compounds that selectively target the 6‑ND receptor.

Urinary Bladder and Lower Urinary Tract Dysfunction Models

Mouse NOS‑knockout models exhibit bladder hyperreactivity that is directly linked to loss of neurogenic 6‑ND release [4]. 6‑Nitrodopamine‑d4 is the essential IS for quantifying 6‑ND in bladder superfusates and for screening pharmacological interventions that restore 6‑ND signaling, a therapeutic angle inaccessible through noradrenaline or dopamine measurements.

Quote Request

Request a Quote for 6-Nitrodopamine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.